(+-)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
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Overview
Description
(±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound known for its significant biological activities. This compound belongs to the class of imidazo[4,5,1-jk][1,4]benzodiazepines, which are known for their potential therapeutic applications, particularly in the treatment of viral infections such as HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves multiple stepsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the alkylation reactions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to increase yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or potassium cyanide in ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its antiviral properties, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of (±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound binds to the reverse transcriptase enzyme of HIV, inhibiting its function and preventing viral replication. This binding occurs at a non-nucleoside binding site, leading to allosteric inhibition of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Rilpivirine: Another non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.
Etravirine: A second-generation NNRTI with a broader spectrum of activity against HIV.
Nevirapine: An older NNRTI with a similar mechanism of action.
Uniqueness
(±)-4,5,6,7-Tetrahydro-1-allyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific structural features, which confer high potency and selectivity against HIV reverse transcriptase. Its ability to inhibit drug-resistant strains of HIV makes it a valuable compound in antiviral research .
Properties
CAS No. |
136723-04-1 |
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Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
11-methyl-3-prop-2-enyl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C17H23N3O/c1-4-9-18-12-14-7-6-8-15-16(14)20(11-13(18)3)17(21)19(15)10-5-2/h5-8,13H,2,4,9-12H2,1,3H3 |
InChI Key |
PTAMADXZQDBKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)CC=C |
Origin of Product |
United States |
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